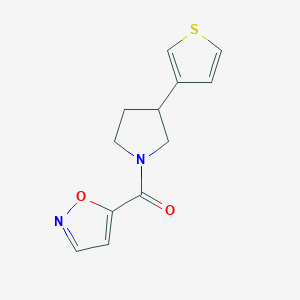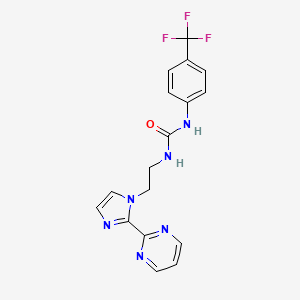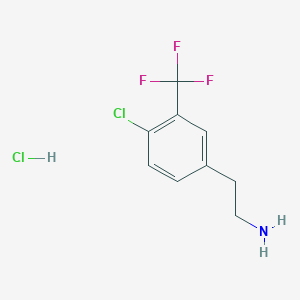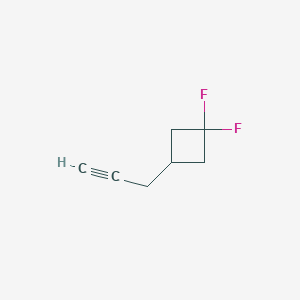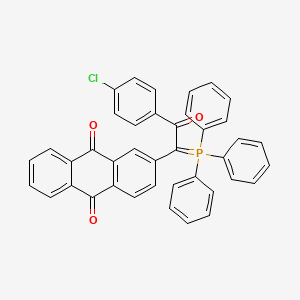
2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione” is a complex organic molecule. It contains an anthracene core, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The molecule also contains a chlorophenyl group, a triphenylphosphoranylidene group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by X-ray crystallography . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms in the molecule, their chemical bonds, their crystallographic disorder and various other information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by various techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .Aplicaciones Científicas De Investigación
Luminescent Sensors
Anthracene derivatives, including those with functional groups similar to the compound , have been utilized in the development of luminescent sensors. For instance, compounds like 1,8-oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione have shown potential in responding to common oxoacids, where the presence of certain ions induces luminescence, making them useful for detecting and measuring the concentration of these ions in various environments (V. Young, Heidi L. Quiring, & Andrew G Sykes, 1997).
Organic Semiconductors
Anthracene-based molecules have been synthesized for use in organic semiconducting applications. These molecules, such as those derived from 2,6-dibromoanthracene-9,10-dione, have been incorporated into organic thin film transistors (OTFTs), demonstrating significant charge carrier mobilities. This suggests that similar anthracene derivatives could find applications in the fabrication of electronic devices (S. Bae, K. Jung, M. Hoang, et al., 2010).
Electrochromic Devices
The development of electrochromic devices has also benefited from the use of anthracene derivatives. Compounds like 2-(4-(bis(4-methoxyphenyl)amino)phenoxy)anthracene-9,10-dione have been utilized in creating devices that exhibit improved performance characteristics such as lower driving voltage and faster switching times, suggesting potential applications in smart windows, displays, and other electrochromic technologies (De-Cheng Huang, Jung-Tsu Wu, Yang Fan, & Guey‐Sheng Liou, 2017).
Chemical Synthesis and Reactions
Anthracene derivatives have been explored for their reactivity in various chemical syntheses and reactions. For example, the Knoevenagel condensation of diphosphine ligands with anthracene derivatives, such as the reaction between 9-anthracenecarboxaldehyde and 4,5-bis(diphenylphosphino)-4-cyclopentene-1,3-dione, has led to the synthesis of novel ligands. These ligands could potentially be applied in catalysis, material science, and the development of new organic compounds (W. Watson, Bhaskar Poola, & M. Richmond, 2006).
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxo-1-(triphenyl-λ5-phosphanylidene)ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26ClO3P/c41-29-23-20-27(21-24-29)37(42)40(28-22-25-35-36(26-28)39(44)34-19-11-10-18-33(34)38(35)43)45(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPZXKFRINJNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)Cl)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)
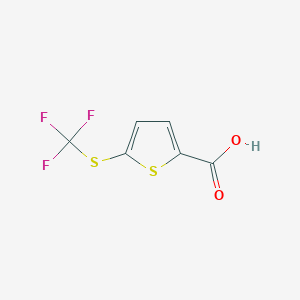
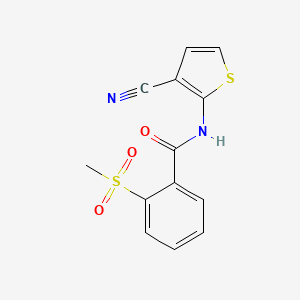
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)
![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
